5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide
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Overview
Description
5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine ring, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperidine ring, and the addition of hydroxyl groups. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Pharmacology: Research focuses on its interactions with various biological targets, such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one: Similar structure but lacks the piperidine ring.
5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(morpholin-4-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide distinguishes it from other similar compounds. This structural feature can influence its biological activity and interactions with molecular targets, making it a unique compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C22H26N2O4/c1-23-22(27)20-19-16(13-24-11-3-2-4-12-24)17(26)9-10-18(19)28-21(20)14-5-7-15(25)8-6-14/h5-10,20-21,25-26H,2-4,11-13H2,1H3,(H,23,27) |
InChI Key |
VFUCRVVNDGKNBY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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